molecular formula C18H15ClN4S B2758559 6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 866040-38-2

6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2758559
CAS No.: 866040-38-2
M. Wt: 354.86
InChI Key: MDTNWHHSCMZTLX-UHFFFAOYSA-N
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Description

6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H15ClN4S and its molecular weight is 354.86. The purity is usually 95%.
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Biological Activity

6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C18H15ClN4S
  • Molecular Weight : 354.86 g/mol
  • CAS Number : 866040-38-2
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 0.98 (predicted) .

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of aminopyrazoles with various electrophilic compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while expanding the structural diversity of derivatives .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer potential. Studies have shown that these compounds can inhibit key enzymes involved in cancer progression:

  • Aurora Kinase Inhibition : Certain derivatives have been reported to act as potent inhibitors of aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers .

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory effects:

  • COX-2 Inhibition : It has been shown to suppress COX-2 activity with an IC50 value comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) . This suggests that it could be a viable candidate for developing new anti-inflammatory therapies.

Antioxidant Effects

Recent studies also highlight the antioxidant properties of thienopyrazole derivatives, including the compound . These properties are essential for protecting cells from oxidative stress, which is linked to various diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on different cancer cell lines. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against breast and lung cancer cells .
  • In Vivo Anti-inflammatory Models :
    • In animal models of inflammation (carrageenan-induced paw edema), compounds similar to this compound exhibited reduced edema compared to controls, highlighting their potential therapeutic use in inflammatory diseases .

Properties

IUPAC Name

6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S/c1-11-15(7-13-3-4-17(19)20-8-13)12(2)23-18(22-11)16(9-21-23)14-5-6-24-10-14/h3-6,8-10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTNWHHSCMZTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)CC4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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